aminomethylideneazanium;acetate

Description

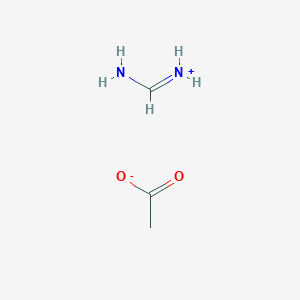

Aminomethylideneazanium; acetate (CAS: 3473-63-0), also known as formamidinium acetate, is an ionic compound comprising the formamidinium cation $[C(NH2)2H]^+$ and the acetate anion $(CH_3COO^-)$. This compound is widely utilized in organic synthesis as a buffering agent, catalyst, or precursor in reactions involving amidine or guanidine derivatives .

- Structure: The formamidinium cation features a planar structure with resonance stabilization between the nitrogen atoms. The acetate anion contributes to solubility in polar solvents like water.

- Physical Properties: Molecular weight: 177.14 g/mol (C$2$H$7$N$2^+$·C$2$H$3$O$2^-$). It is hygroscopic and typically appears as a white crystalline solid.

- Applications: Key uses include peptide synthesis, nucleic acid research, and as a reagent in the preparation of heterocyclic compounds .

Properties

Molecular Formula |

C3H8N2O2 |

|---|---|

Molecular Weight |

104.11 g/mol |

IUPAC Name |

aminomethylideneazanium;acetate |

InChI |

InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3) |

InChI Key |

XPOLVIIHTDKJRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[O-].C(=[NH2+])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamidine acetate can be synthesized through several methods. One common approach involves the reaction of orthoformate trialkyl ester, acetic acid, and ammonia. For instance, heating a mixture of triethyl orthoformate and acetic acid to 130-135°C while introducing ammonia gas yields formamidine acetate . Another method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte, which is a more sustainable and cost-efficient process .

Industrial Production Methods

In industrial settings, formamidine acetate is often produced by reacting orthoformate triethyl ester, acetic acid, and ammonia. This method is preferred due to its relatively high yield and efficiency. The reaction typically occurs at elevated temperatures, and the product is isolated by distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Formamidine acetate undergoes various chemical reactions, including:

Substitution Reactions: It can react with phenol derivatives to form formylated products.

Condensation Reactions: It is used as a condensing agent in the synthesis of pyrimidine and imidazole heterocycles.

Common Reagents and Conditions

Substitution Reactions: Acetic anhydride is commonly used as a reagent in the formylation of phenol derivatives with formamidine acetate.

Condensation Reactions: The compound reacts with aniline derivatives and ethyl orthoformate in the presence of an acid catalyst to form formamidines.

Major Products

Scientific Research Applications

Formamidine acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which formamidine acetate exerts its effects involves its role as a reagent in various chemical reactions. In the synthesis of heterocyclic compounds, it acts as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized .

Comparison with Similar Compounds

Guanidinium Acetate

- Structure : $[C(NH2)3]^+$ paired with acetate.

- Molecular Weight : 177.17 g/mol.

- Solubility : Highly water-soluble (>500 g/L at 25°C).

- Applications : Used in protein denaturation and RNA/DNA extraction due to its chaotropic properties.

- Key Difference : Guanidinium has a stronger basicity (pKa ~13.6) compared to formamidinium (pKa ~12.4), making it more effective in disrupting hydrogen bonds .

Ethyl Acetate

- Structure : Ester $(CH3COOCH2CH_3)$.

- Molecular Weight : 88.11 g/mol.

- Solubility: Limited water solubility (8.3 g/L), miscible with organic solvents.

- Applications : Common solvent in paints, coatings, and pharmaceuticals.

- Key Difference: Non-ionic and volatile, unlike the ionic, non-volatile formamidinium acetate .

Calcium Acetate

- Structure : $Ca^{2+}$ paired with two acetate ions.

- Molecular Weight : 158.17 g/mol.

- Solubility : 37.4 g/100 mL in water.

- Applications : Phosphate binder in renal therapy and food preservative.

- Key Difference: Inorganic metal salt vs. organic cation salt; calcium acetate lacks nitrogen-based reactivity .

2-(Dimethylamino)ethyl Acetate

- Structure : Ester with a tertiary amine group $(CH3COOCH2CH2N(CH3)_2)$.

- Molecular Weight : 145.20 g/mol.

- Solubility: Miscible with polar and non-polar solvents.

- Applications : Intermediate in drug synthesis and corrosion inhibitor.

- Key Difference : Combines ester and amine functionalities, enabling dual reactivity in organic reactions, unlike the purely ionic formamidinium acetate .

Comparative Data Table

| Compound | Structure Type | Molecular Weight (g/mol) | Solubility in Water | Key Applications |

|---|---|---|---|---|

| Aminomethylideneazanium; acetate | Ionic (organic cation) | 177.14 | High | Organic synthesis, biochemistry |

| Guanidinium acetate | Ionic (organic cation) | 177.17 | Very high | Protein denaturation, RNA/DNA extraction |

| Ethyl acetate | Ester | 88.11 | Low | Solvent, flavoring agent |

| Calcium acetate | Ionic (inorganic) | 158.17 | Moderate | Medical, food preservative |

| 2-(Dimethylamino)ethyl acetate | Ester-amine hybrid | 145.20 | High | Pharmaceutical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.